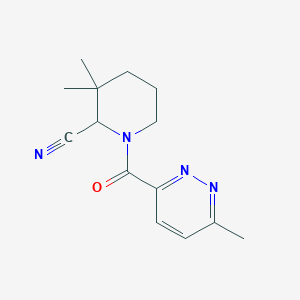

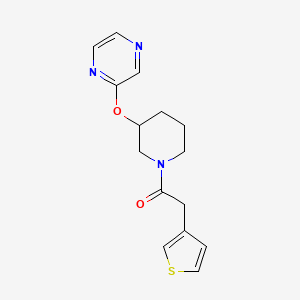

![molecular formula C24H22N2OS B2972305 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide CAS No. 477569-48-5](/img/structure/B2972305.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives due to their biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, depending on the functional groups present in the molecule. They can undergo reactions such as condensation, coupling, and others .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. Recent synthetic developments have led to benzothiazole-based compounds with better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antibacterial Agents

The antibacterial properties of benzothiazole derivatives make them valuable in the fight against bacterial infections. Novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, including our compound of interest, have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacterial strains .

Antibacterial Studies Against Specific Strains

Further research into the antibacterial potential of benzothiazole derivatives has revealed their effectiveness against specific bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .

Inhibition of Enterococcus faecalis

Some benzothiazole compounds have shown high levels of inhibition against Enterococcus faecalis, comparable to the reference drug ciprofloxacin. This highlights the potential of benzothiazole derivatives as effective antibacterial agents .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzothiazole derivatives have been the subject of QSAR studies, which help in understanding the relationship between their structure and antibacterial activity .

Medicinal Chemistry Applications

The benzothiazole moiety is a key scaffold in medicinal chemistry, associated with a variety of biological activities. It is present in several marketed drugs and has been investigated for its potential in treating diseases like amyotrophic lateral sclerosis, glaucoma, asthma, Parkinson’s disease, and chronic obstructive pulmonary disease .

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-24(2,3)17-14-12-16(13-15-17)22(27)25-19-9-5-4-8-18(19)23-26-20-10-6-7-11-21(20)28-23/h4-15H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDRMARRYGZEEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

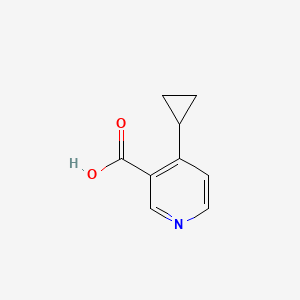

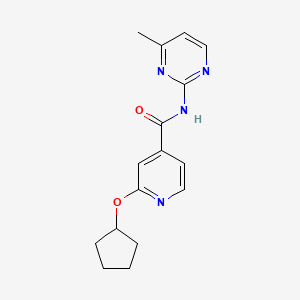

![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)

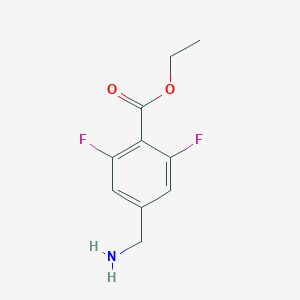

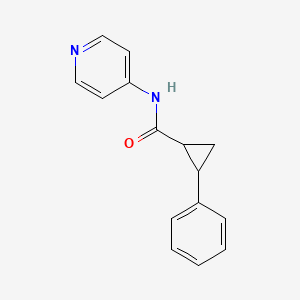

![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)

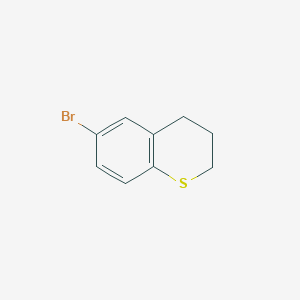

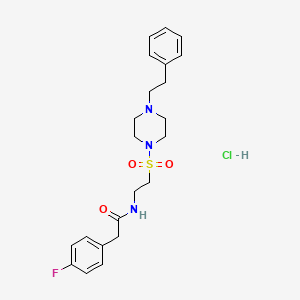

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![N-cyclohexyl-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2972232.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)

![N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2972238.png)